![molecular formula C14H10O2 B1300553 1-Naphtho[2,1-b]furan-2-yl-1-ethanone CAS No. 49841-22-7](/img/structure/B1300553.png)

1-Naphtho[2,1-b]furan-2-yl-1-ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

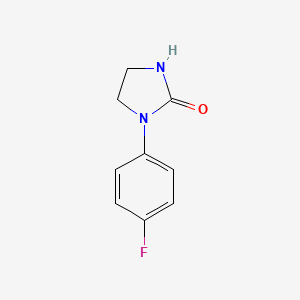

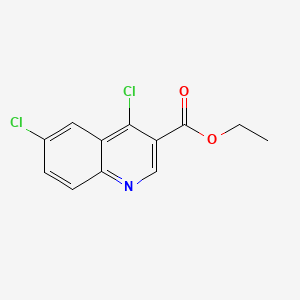

“1-Naphtho[2,1-b]furan-2-yl-1-ethanone” is a chemical compound with the molecular formula C14H10O2 . It has an average mass of 210.228 Da and a monoisotopic mass of 210.068085 Da .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H10O2/c1-9(15)14-8-12-11-5-3-2-4-10(11)6-7-13(12)16-14/h2-8H,1H3 . This code provides a specific representation of its molecular structure.Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 366.5±15.0 °C at 760 mmHg, and a flash point of 173.5±13.1 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 1 freely rotating bond .Scientific Research Applications

Antibacterial Activity

- Scientific Field : Medicinal Chemistry

- Application Summary : Furan derivatives, including naphthofuran derivatives, have been found to have significant antibacterial activity. They have been used in the search for new drugs to combat microbial resistance .

Melanin Concentrating Hormone Receptor 1 Antagonists

- Scientific Field : Pharmacology

- Application Summary : Naphthofuran derivatives have been found to act as antagonists for the melanin concentrating hormone receptor 1 (MCH-R1). This receptor plays a role in the regulation of feeding and energy homeostasis, and its antagonists could potentially be used in the treatment of obesity .

Cytotoxic Activity

- Scientific Field : Pharmacology

- Application Summary : Naphthofuran derivatives have been found to exhibit cytotoxic activity. They have been isolated from various natural sources and have shown various biological activities such as anticancer, antifertility, mutagenic, growth inhibitory, and estrogenic .

Synthesis of 5-Substituted Naphtho[1,2-b]furan-2-carboxylic Acids

- Scientific Field : Organic Chemistry

- Application Summary : Naphthofuran derivatives have been used in the synthesis of 5-substituted naphtho[1,2-b]furan-2-carboxylic acids . These compounds have been found to serve as melanin concentrating hormone receptor 1 (MCH-R1) antagonists .

- Methods of Application : The synthesis begins with the reaction of 1-naphthol with paraformaldehyde in the presence of magnesium chloride (MgCl2) and triethylamine as the base .

Antimicrobial Activity

- Scientific Field : Pharmacology

- Application Summary : Some new naphtho[2,1-b]furan derivatives containing carbothiamide group and imidazolidine heterocycle have been synthesized. These compounds have been investigated for their antimicrobial activity .

Functional Materials in Electrically Conducting Organic Materials

- Scientific Field : Material Science

- Application Summary : Naphthofuran derivatives have potential applications as functional materials in electrically conducting organic materials .

Fluorescent Dyes

- Scientific Field : Chemistry

- Application Summary : Naphthofuran derivatives can be used in the creation of fluorescent dyes .

Synthesis of Cefuroxime

Safety And Hazards

properties

IUPAC Name |

1-benzo[e][1]benzofuran-2-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2/c1-9(15)14-8-12-11-5-3-2-4-10(11)6-7-13(12)16-14/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMUUDDPHMDJYQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(O1)C=CC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363193 |

Source

|

| Record name | 1-(Naphtho[2,1-b]furan-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Naphtho[2,1-b]furan-2-yl-1-ethanone | |

CAS RN |

49841-22-7 |

Source

|

| Record name | 1-(Naphtho[2,1-b]furan-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1300472.png)

![(E)-4-[5-(carboxymethyl)-2-hydroxyanilino]-4-oxo-2-butenoic acid](/img/structure/B1300484.png)

![ethyl 1-(5-{2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]carbohydrazonoyl}-2-pyridinyl)-4-piperidinecarboxylate](/img/structure/B1300486.png)

![5-[2-(4-Hydroxy-2-methylanilino)ethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile](/img/structure/B1300491.png)

![1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine](/img/structure/B1300551.png)

![Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B1300555.png)